molecular formula C11H12ClN B8371964 2-(4-Chlorobenzyl)-1-pyrroline

2-(4-Chlorobenzyl)-1-pyrroline

Cat. No.: B8371964
M. Wt: 193.67 g/mol
InChI Key: LMFPZECRFHSNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-1-pyrroline is a chemical compound featuring a pyrroline ring, a five-membered unsaturated heterocycle, substituted with a 4-chlorobenzyl group at the 2-position. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrrolidine and pyrroline rings are fundamental scaffolds in numerous biologically active molecules and approved pharmaceuticals, often contributing to activity through their ability to influence the compound's three-dimensional structure and pharmacokinetic properties . Researchers utilize such chiral building blocks in the design and development of novel therapeutic agents, including potential antimicrobials, enzyme inhibitors, and central nervous system targets . The specific 4-chlorobenzyl moiety is a common pharmacophore in drug discovery, often explored for its electronic and steric effects on target binding. This product is intended for use in a laboratory setting as a key synthetic precursor or a standard for analytical purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H12ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2

InChI Key

LMFPZECRFHSNDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The 4-chlorobenzyl group is a common pharmacophore in bioactive compounds. Below is a comparison of 2-(4-Chlorobenzyl)-1-pyrroline with key analogues:

Compound Core Structure Key Properties Biological Activity Stability
This compound Pyrroline pH-dependent volatility (pKa ~6.8); air-sensitive Not directly reported (inference needed) Polymerizes in concentrated solutions
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzimidazole Benzimidazole Thermally stable (TGA/DTA data); fluorescence properties Potential bioactivity (e.g., antimicrobial) Stable up to 200°C
4-(4-Chlorobenzyl)-piperidin-4-amine derivative Piperidine + pyrimidine Hydrochloride salt (MW 378.3 g/mol); enhanced solubility Life science applications (unspecified) Stable in salt form
Pyrimidine derivatives with 4-chlorobenzyl Pyrimidine Substituent position (C-6) critical for activity Strong antibacterial activity Not reported

Physicochemical Properties

  • Volatility and pH Sensitivity : 1-Pyrroline derivatives like this compound exhibit pH-dependent evaporation, with neutral species dominating above pH 6.6. This contrasts with benzimidazole or piperidine analogues, which lack significant pH-driven volatility due to their saturated or aromatic cores .
  • Thermal Stability : Benzimidazole derivatives (e.g., 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzimidazole) show high thermal stability (degradation >200°C), whereas 1-pyrrolines are prone to polymerization under ambient conditions .

Preparation Methods

Cyclization of Prefunctionalized Amines

A common approach for pyrroline derivatives involves cyclization of linear precursors. For example, patent CN103193774A synthesizes 4-chloro-pyrrolo-pyridine via a four-step sequence: condensation, cyclization, oxidation, and chlorination. Adapting this framework:

  • Condensation : React 4-chlorobenzylamine with a carbonyl compound (e.g., acetaldehyde) to form an imine intermediate.

  • Cyclization : Use a base (e.g., sodium acetate) to induce ring closure, forming the pyrroline skeleton.

  • Functionalization : Introduce additional substituents or optimize chlorination if required.

Key parameters from patent CN103193774A:

  • Temperature control during cyclization (80–100°C).

  • Solvent selection (water or dichloromethane) to stabilize intermediates.

Alkylation of Pyrroline Precursors

Patent CN110386936B highlights the use of formamidine salts and alkali for selective cyclization. For this compound, alkylation of 1-pyrroline with 4-chlorobenzyl chloride could be viable:

  • Base-Mediated Alkylation : React 1-pyrroline with 4-chlorobenzyl chloride in methanol or dichloromethane, using sodium methoxide as a base.

  • Temperature Gradients : Initial reaction at 0–50°C to control exothermicity, followed by heating to 50–110°C for completion.

Example Protocol :

StepReagentSolventTemperatureTimeYield
Alkylation4-Chlorobenzyl chloride, NaOMeMethanol35–40°C4 hrs~85% (hypothetical)

One-Pot Tandem Reactions

Combining condensation and cyclization in a single vessel could enhance efficiency. Patent CN110386936B employs a one-pot method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, using sequential base addition and temperature programming. For this compound:

  • Condensation : Mix 4-chlorobenzylamine with a diketone (e.g., acetylacetone) in methanol.

  • Cyclization : Add sodium methoxide in two stages (50–60% initially, then remainder) to drive ring closure.

  • Workup : Filter and wash with water to isolate the product.

Reaction Mechanism and Selectivity Considerations

The synthesis of heterocycles like pyrrolo-pyridines relies on minimizing intermolecular condensation. For this compound:

  • Low-Concentration Effects : Dropwise addition of 4-chlorobenzyl chloride reduces side reactions.

  • Temperature Programming : Initial mild conditions (20–40°C) favor nucleophilic attack, while higher temperatures (60–80°C) promote elimination and ring closure.

Mechanistic Pathway :

  • Nucleophilic attack by pyrroline’s nitrogen on 4-chlorobenzyl chloride.

  • Base-assisted deprotonation and cyclization.

  • Elimination of HCl to form the unsaturated pyrroline ring.

Optimization Strategies for Yield and Purity

Solvent and Base Selection

  • Solvents : Methanol (polar protic) enhances solubility of intermediates, while dichloromethane (apolar) aids in phase separation during workup.

  • Bases : Sodium methoxide outperforms hydroxide in minimizing hydrolysis.

Stoichiometric Ratios

Patent CN110386936B specifies molar ratios of base:formamidine salt:substrate as (2.0–3.0):(1.0–1.5):1. Adapting this for alkylation:

  • 4-Chlorobenzyl chloride : Pyrroline : Base = 1.2:1:2.5 (hypothetical).

Purity Enhancement

  • Recrystallization : Use ethanol or ethyl acetate for final purification.

  • Chromatography : Silica gel chromatography if crystallization fails.

Analytical Characterization

While direct data for this compound are lacking, analogous compounds are characterized via:

  • HPLC : Purity >98%.

  • NMR : Distinct peaks for pyrroline protons (δ 3.2–3.5 ppm) and aromatic chlorobenzyl groups (δ 7.2–7.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 195.6 (C₁₁H₁₁ClN⁺).

Applications and Derivatives

  • Pharmaceuticals : Pyrroline derivatives are precursors to kinase inhibitors and antiviral agents.

  • Agrochemicals : Chlorobenzyl groups enhance lipid solubility for pesticidal activity.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorobenzyl)-1-pyrroline, and how can reaction yields be optimized?

The Clausson-Kaas pyrrole synthesis is a foundational method for analogous compounds, involving cyclization of amines with diketones. For this compound, a modified approach could utilize 4-chlorobenzylamine and a suitable carbonyl precursor. Reaction optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Catalyst use : Acidic or Lewis catalysts (e.g., ZnCl₂) may improve cyclization efficiency.
    Yields (~40–60%) can be increased by iterative TLC monitoring and gradient purification .

Q. How should researchers interpret spectroscopic data (NMR, IR) to confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm, 4H, from 4-chlorobenzyl) and pyrroline ring protons (δ 2.8–3.5 ppm for CH₂ groups; δ 5.1–5.3 ppm for NH in monomeric form). Trimer formation (if present) may shift NH signals upfield .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and pyrroline C-N (~1,650 cm⁻¹) confirm functional groups .
  • ESI-MS : Molecular ion peaks (e.g., m/z 207.6 [M+H]⁺) validate molecular weight .

Q. What experimental precautions are necessary to handle this compound in solution?

  • Concentration-dependent stability : At >10,000 ppm, the compound exists as a trimer; dilute solutions (<1,000 ppm) favor monomeric forms. Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Storage : Store at −20°C in anhydrous solvents (e.g., DMSO-d₆) to minimize decomposition .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the 4-chlorobenzyl group may enhance electron-withdrawing effects, stabilizing transition states in reactions .
  • Molecular docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock Vina. Prior studies on analogous benzimidazoles show chlorobenzyl moieties enhance binding affinity to cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in thermal stability data for this compound derivatives?

Conflicting TGA/DTA results may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • Purification : Recrystallize from ethyl acetate/hexane to remove impurities.
  • Controlled heating rates : Use 5°C/min under N₂ to observe decomposition milestones (e.g., ~235°C for pyrolytic cleavage of the pyrroline ring) .
  • Parallel experiments : Compare with structurally validated analogs (e.g., pyridazine derivatives) to isolate compound-specific behavior .

Q. How does the monomer-trimer equilibrium of 1-pyrroline derivatives impact pharmacological assays?

  • Bioavailability : Monomeric forms (smaller size) may exhibit higher membrane permeability. Use diluted solutions (<1,000 ppm) for in vitro assays to ensure monomer dominance .
  • Activity discrepancies : Trimerization masks reactive sites (e.g., NH groups). Pre-treat solutions with mild acid (e.g., 0.1 M HCl) to dissociate trimers before testing .

Q. What structural modifications to this compound could enhance its utility in catalysis or drug design?

  • Electron-deficient substituents : Introduce nitro (-NO₂) or fluoro (-F) groups at the benzyl para-position to modulate electronic effects.
  • Hybrid scaffolds : Fuse with pyridazine or imidazole rings to create polycyclic systems with dual activity (e.g., antimicrobial + anti-inflammatory) .
  • Chiral centers : Asymmetric synthesis of D-proline analogs (e.g., H-D-{Bzl(4-Cl)}Pro-OH) improves enantioselectivity in catalysis .

Methodological Considerations

Q. How should researchers design SAR studies for this compound derivatives?

  • Variable substituents : Systematically alter the benzyl group (e.g., 4-F, 4-NO₂) and pyrroline substituents (e.g., methyl, hydroxy).
  • Biological endpoints : Prioritize assays relevant to hypothesized mechanisms (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Data normalization : Express activity relative to a positive control (e.g., IC₅₀ values against indomethacin for COX inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.